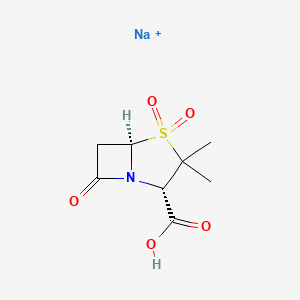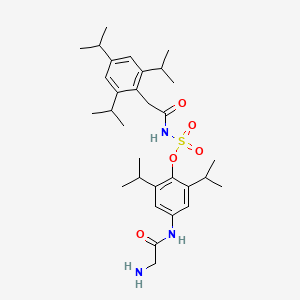
Fissistigine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fissistigine A typically involves the extraction from plant sources. The process includes crushing the medicinal material, followed by alcohol reflux or percolation extraction . The extracted material is then condensed and purified to obtain this compound in its pure form.
Industrial Production Methods
The use of high-performance liquid chromatography (HPLC) is common for the simultaneous determination and purification of this compound from plant extracts .
Analyse Chemischer Reaktionen
Types of Reactions
Fissistigine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetonitrile, monopotassium phosphate, and other solvents like chloroform and dichloromethane . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and purity of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of this compound, which can be further studied for their bioactive properties.
Wissenschaftliche Forschungsanwendungen
Fissistigine A has a wide range of scientific research applications, particularly in the fields of medicine and pharmacy. It is used as a research chemical for studying its effects on various biological systems . Some of the key applications include:
Medicine: This compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Pharmacy: It is used in the development of new pharmaceutical compounds and formulations.
Chemistry: The compound is used in chemical research to study its reactions and interactions with other molecules.
Wirkmechanismus
The mechanism of action of Fissistigine A involves its interaction with specific molecular targets and pathways in biological systems. While detailed studies on its exact mechanism are limited, it is known to exert its effects through modulation of various biochemical pathways . The compound’s bioactive properties are attributed to its ability to interact with cellular receptors and enzymes, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Fissistigine A is part of a group of alkaloid compounds found in the Annonaceae family of plants. Similar compounds include other alkaloids such as duguevanine and various aporphine-type alkaloids Compared to these compounds, this compound is unique due to its specific molecular structure and bioactive properties
List of Similar Compounds
- Duguevanine
- Aporphine-type alkaloids
- Anthraquinones
- Terpenoids
- Flavonoids
Eigenschaften
Molekularformel |
C18H17NO4 |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
InChI |
InChI=1S/C18H17NO4/c1-21-11-4-10-5-12-15-9(2-3-19-12)6-14-18(23-8-22-14)17(15)16(10)13(20)7-11/h4,6-7,12,19-20H,2-3,5,8H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
PTEWWARRGIJHQK-GFCCVEGCSA-N |
Isomerische SMILES |
COC1=CC2=C(C(=C1)O)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 |
Kanonische SMILES |
COC1=CC2=C(C(=C1)O)C3=C4C(C2)NCCC4=CC5=C3OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)
![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)
![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)



![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)




![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)

